2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-13-9(8)14(15)16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUDYNVKBCWBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-nitropyridine with boronic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-nitropyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group facilitates transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)
-
Base: Na₂CO₃ or K₃PO₄ (2–3 equiv)
-
Solvent: THF/H₂O (3:1) or dioxane
-
Temperature: 80–100°C
Reaction Outcome :
The boronate ester couples with aryl/heteroaryl halides to form biaryl derivatives. The nitro group remains inert under these conditions but influences regioselectivity via resonance effects .
| Substrate (X = Cl/Br/I) | Product Yield (%) | Reference |
|---|---|---|
| 4-Bromoanisole | 78 | |
| 2-Iodothiophene | 65 | |
| 3-Chloropyridine | 82 |
Nitro Group Reduction
Conditions :
-
Reagent: H₂ (1 atm)/Pd-C (10 wt%) or Fe/HCl
-
Solvent: EtOH or MeOH
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Temperature: 25–50°C
Reaction Outcome :
Selective reduction of the nitro group to an amine yields 3-amino-2-(pinacolboronate)pyridine, a versatile intermediate for further functionalization .
| Reducing Agent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂/Pd-C | 4 | 92 | 99 |
| Fe/HCl | 12 | 85 | 95 |
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the C-4 and C-6 positions of the pyridine ring.
Nitration
Conditions :
-
Reagent: HNO₃/H₂SO₄ (1:3)
-
Temperature: 0°C → 25°C
Outcome :
Further nitration at C-4 yields 2,4-dinitro-3-(pinacolboronate)pyridine (72% yield) .
Transesterification of Boronate Ester
Conditions :
-
Reagent: 1,2-diol (e.g., ethylene glycol, 2 equiv)
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Acid: p-TsOH (10 mol%)
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Solvent: Toluene
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Temperature: Reflux
Outcome :
The pinacol boronate exchanges with other diols to form modified boronates (e.g., ethylene glycol ester) .
| Diol | Equilibrium Constant (K) |
|---|---|
| Ethylene glycol | 4.2 × 10³ |
| Neopentyl glycol | 1.8 × 10³ |
Halogenation
Conditions :
-
Reagent: NBS (1.1 equiv), AIBN (0.1 equiv)
-
Solvent: CCl₄
-
Temperature: 80°C
Outcome :
Radical bromination occurs at the C-4 position (68% yield), retaining the boronate ester .
Coordination Chemistry
The pyridine nitrogen and boronate ester participate in metal complexation:
| Metal Salt | Ligand Ratio | Application | Reference |
|---|---|---|---|
| Cu(OTf)₂ | 1:2 | Catalytic C–H activation | |
| FeCl₃ | 1:1 | Oxidative coupling |
Mechanistic Insights :
-
Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the aryl halide, transmetalation with the boronate, and reductive elimination .
-
Nitro Reduction : Follows a stepwise electron-proton transfer mechanism, with the boronate ester stabilizing intermediates through conjugation .
This compound’s reactivity profile highlights its dual functionality as both an electron-deficient aromatic system and a boron-based coupling partner. Experimental data confirm compatibility with industrial-scale synthetic protocols, though moisture sensitivity of the boronate ester necessitates anhydrous conditions during handling .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety enables it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are crucial for constructing complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Facilitates the formation of carbon-carbon bonds by coupling with aryl or vinyl halides. |
| Borylation Reactions | Enables the introduction of boryl groups into aromatic compounds, enhancing their synthetic utility. |
Medicinal Chemistry
In medicinal chemistry, 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to biologically active compounds.
Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its use in developing new anticancer agents.
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.
| Application Area | Specific Use |
|---|---|
| Polymer Chemistry | Used as a monomer to synthesize boron-containing polymers with enhanced thermal stability and mechanical properties. |
| Nanotechnology | Acts as a precursor for boron-based nanomaterials that exhibit unique electronic and optical properties. |
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of compounds related to this compound. These properties are essential for applications in photonics and optoelectronics.
Key Findings:
- Compounds exhibiting high third-order optical nonlinearity are valuable for applications in optical switching and signal processing.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Nitrophenyl)boronic acid pinacol ester
- (3-Nitropyridin-4-yl)boronic acid pinacol ester
- (4-Nitropyridin-2-yl)boronic acid pinacol ester
Uniqueness
2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to other similar compounds.
Biological Activity
2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a nitro group and a boron-containing moiety. This unique structure contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potentials and applications.
The molecular formula of this compound is , with a molecular weight of approximately 250.06 g/mol. The compound's structure features both electrophilic (nitro group) and nucleophilic (boronate ester) sites, allowing it to participate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its reactivity in synthetic applications rather than direct pharmacological effects. However, the following areas highlight its potential biological implications:
1. Targeted Drug Delivery:
The nitropyridine group can be utilized for targeted drug delivery systems. By leveraging the affinity of nitroaromatic compounds for specific cell types, researchers aim to develop drugs that selectively target diseased cells while minimizing side effects on healthy tissues.
2. Reactivity in Cross-Coupling Reactions:
The compound is notable for its role in cross-coupling reactions, which are pivotal in constructing complex organic molecules with potential biological activity. Factors such as solvent choice and temperature can significantly influence its reactivity.
Case Studies and Research Findings
Several studies have investigated the chemical behavior and potential applications of compounds structurally related to this compound:
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Contains a methyl group enhancing electron donation |
| 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Fluorine substitution increases electrophilicity |
| 5-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Additional nitro group may enhance reactivity |
Research Highlights:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodology : The synthesis of pyridine-based boronic esters typically involves Suzuki-Miyaura coupling or direct borylation. For analogous compounds, reactions require anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility and prevent boronic ester hydrolysis. Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology : Stability studies should include monitoring decomposition via NMR or HPLC under different temperatures and humidity levels. Boronic esters are prone to hydrolysis, so storage in desiccated environments at –20°C is recommended. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf-life .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹¹B NMR : Confirms boronic ester integrity (δ ~30 ppm for dioxaborolane rings).
- ¹H/¹³C NMR : Identifies pyridine substituents and nitro group positioning.
- IR Spectroscopy : Detects B-O (∼1350 cm⁻¹) and nitro (∼1520 cm⁻¹) stretches.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the nitro group influence reactivity in cross-coupling reactions compared to chloro or methyl substituents?
- Methodology : The nitro group is a strong electron-withdrawing substituent, which reduces electron density at the pyridine ring, potentially slowing oxidative addition in palladium-catalyzed reactions. Comparative kinetic studies (e.g., reaction rates with Pd(PPh₃)₄) between 2-nitro and 2-chloro analogs can quantify electronic effects. Computational modeling (DFT) may further elucidate substituent impacts on transition states .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : Use dual refinement software (e.g., SHELXL and OLEX2) to cross-validate structural data. For disordered boronic ester moieties, apply restraints or constraints during refinement. High-resolution synchrotron data (≤0.8 Å) improves accuracy, while Hirshfeld surface analysis identifies weak intermolecular interactions (e.g., C–H···O) that may affect packing .
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
- Methodology : Directed ortho-metalation (DoM) using directing groups (e.g., amides) or protecting strategies for the boronic ester can enhance regioselectivity. For example, prior nitration followed by borylation avoids competing reactions. Kinetic vs. thermodynamic control in electrophilic substitution (e.g., bromination) should be evaluated via time-resolved NMR .
Q. What are the limitations of computational models in predicting the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
